molecular formula C17H16F2O B1327750 3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE CAS No. 898779-87-8

3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE

Cat. No.: B1327750
CAS No.: 898779-87-8
M. Wt: 274.3 g/mol
InChI Key: OZBHRLUWCMOZEZ-UHFFFAOYSA-N
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Description

3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE is an organic compound characterized by the presence of two aromatic rings substituted with fluorine and methyl groups

Preparation Methods

The synthesis of 3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 3,4-dimethylbenzyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or toluene.

    Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often used to facilitate the reaction.

    Procedure: The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the formation of the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.

    Addition: The compound can undergo addition reactions with electrophiles, such as halogens or acids, to form new substituted products.

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)-2-(3,4-dimethylphenyl)ethanone: This compound has a similar structure but differs in the length of the carbon chain, which can affect its reactivity and applications.

    1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one: The presence of a single methyl group on the aromatic ring can lead to different chemical properties and biological activities.

    1-(3,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBHRLUWCMOZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644867
Record name 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-87-8
Record name 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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